molecular formula C20H17N5O2 B2753275 4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894066-77-4

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No.: B2753275
CAS No.: 894066-77-4
M. Wt: 359.389
InChI Key: RRUQIYIUXZDDDR-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine moiety, which is fused to a phenyl ring, and an ethoxy group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors to form the triazolopyridazine ring.

    Attachment of the Phenyl Ring: The triazolopyridazine core is then coupled with a halogenated phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, where an ethoxy-containing reagent reacts with the intermediate compound.

    Formation of the Benzamide: Finally, the benzamide moiety is formed by reacting the intermediate with benzoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation can reduce the nitro groups or other reducible functionalities present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring or the triazolopyridazine core, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like kinases and phosphatases.

    Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(1,2,4-triazol-3-yl)phenyl]benzamide
  • 4-ethoxy-N-[4-(1,2,4-triazolo[3,4-b]pyridazin-6-yl)phenyl]benzamide

Uniqueness

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is unique due to its specific triazolopyridazine structure, which provides distinct biological activities compared to other triazole or pyridazine derivatives. Its unique combination of functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-2-27-17-9-5-15(6-10-17)20(26)22-16-7-3-14(4-8-16)18-11-12-19-23-21-13-25(19)24-18/h3-13H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUQIYIUXZDDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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